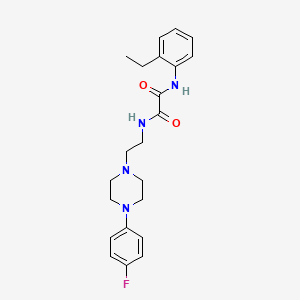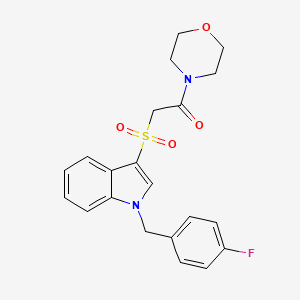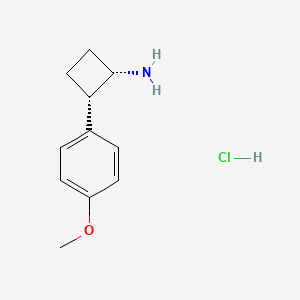![molecular formula C15H16N2O2 B2740105 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one CAS No. 2198644-93-6](/img/structure/B2740105.png)
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305 g/mol. This compound features a piperidin-2-one ring substituted with a 4-methylquinolin-2-yloxy group, making it a member of the quinoline and piperidine derivative families. These structural motifs are often found in compounds with significant biological and pharmacological activities.
Preparation Methods
The synthesis of 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for synthesizing this compound may vary, but the general approach involves coupling a quinoline derivative with a piperidin-2-one precursor.
Chemical Reactions Analysis
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of quinoline and piperidine are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . The unique structure of 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one makes it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the biological context, quinoline derivatives are known to interact with enzymes, receptors, and other proteins involved in critical cellular processes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one can be compared with other similar compounds, such as other quinoline and piperidine derivatives. For instance, 4-hydroxy-2-quinolones and piperidine derivatives like substituted piperidines and spiropiperidines share structural similarities and may exhibit comparable biological activities . the unique substitution pattern in this compound distinguishes it from these related compounds, potentially offering distinct pharmacological properties and applications.
Properties
IUPAC Name |
3-(4-methylquinolin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-14(17-12-6-3-2-5-11(10)12)19-13-7-4-8-16-15(13)18/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMDYJYYNHHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)


![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)


![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)
![N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2740037.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2740042.png)

